

Spectroscopic Data of XPhos: A Technical Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine</i> |
| Cat. No.: | B1311707 |

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monodentate biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The information presented herein is essential for the characterization and quality control of this widely used ligand in transition metal catalysis, particularly in cross-coupling reactions. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The following sections provide data for ^1H , ^{13}C , and ^{31}P NMR spectroscopy.

^1H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the XPhos molecule. The spectrum is characterized by distinct regions corresponding to the aromatic, isopropyl, and cyclohexyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------------|
| ~7.4-7.0 | m | 5H | Ar-H |
| ~2.9 | sept | 3H | $\text{CH}(\text{CH}_3)_2$ |
| ~2.3-1.0 | m | 22H | Cy-H |
| ~1.3, ~1.1, ~0.9, ~0.5 | d | 18H | $\text{CH}(\text{CH}_3)_2$ |

Table 1: ^1H NMR data for XPhos in CDCl_3 .

^{13}C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of XPhos. Due to the complexity of the molecule, the spectrum exhibits numerous signals.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| 149.1 | Ar-C (quaternary) |
| 129.7 | Ar-C |
| 129.5 | Ar-C |
| 116.0 | Ar-C |
| 66.9 | $\text{CH}(\text{CH}_3)_2$ |
| 49.9 | Cy-C |
| 20.4 | $\text{CH}(\text{CH}_3)_2$ |

Table 2: ^{13}C NMR data for XPhos in CDCl_3 .^[1] Note: Specific assignments for all carbons require advanced 2D NMR techniques.

^{31}P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. For XPhos, a single sharp signal is typically observed in the absence of coordination to a metal center.

| Chemical Shift (δ) ppm | Solvent |
|---------------------------------|--|
| ~ -10 | CDCl ₃ or CH ₂ Cl ₂ |

Table 3: ^{31}P NMR data for XPhos.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of XPhos is dominated by absorptions corresponding to C-H and C-C bonds.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2925-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl & isopropyl) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1450 | Medium | CH ₂ Bend (cyclohexyl) |
| 1385-1365 | Medium | CH ₃ Bend (isopropyl) |

Table 4: Characteristic IR absorption bands for XPhos.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For XPhos, the molecular ion peak is the most significant feature in the mass spectrum under typical electron ionization (EI) conditions.

| m/z | Ion |
|-------|------------------|
| 476.7 | [M] ⁺ |

Table 5: Expected molecular ion peak for XPhos in Mass Spectrometry. The molecular weight of XPhos is 476.72 g/mol .[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of XPhos.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of XPhos into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube.
- Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- ^1H NMR:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- ^{13}C NMR:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Technique: Proton-decoupled
- ^{31}P NMR:

- Number of scans: 64-128
- Relaxation delay: 2-5 seconds
- Technique: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of XPhos with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of XPhos (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.

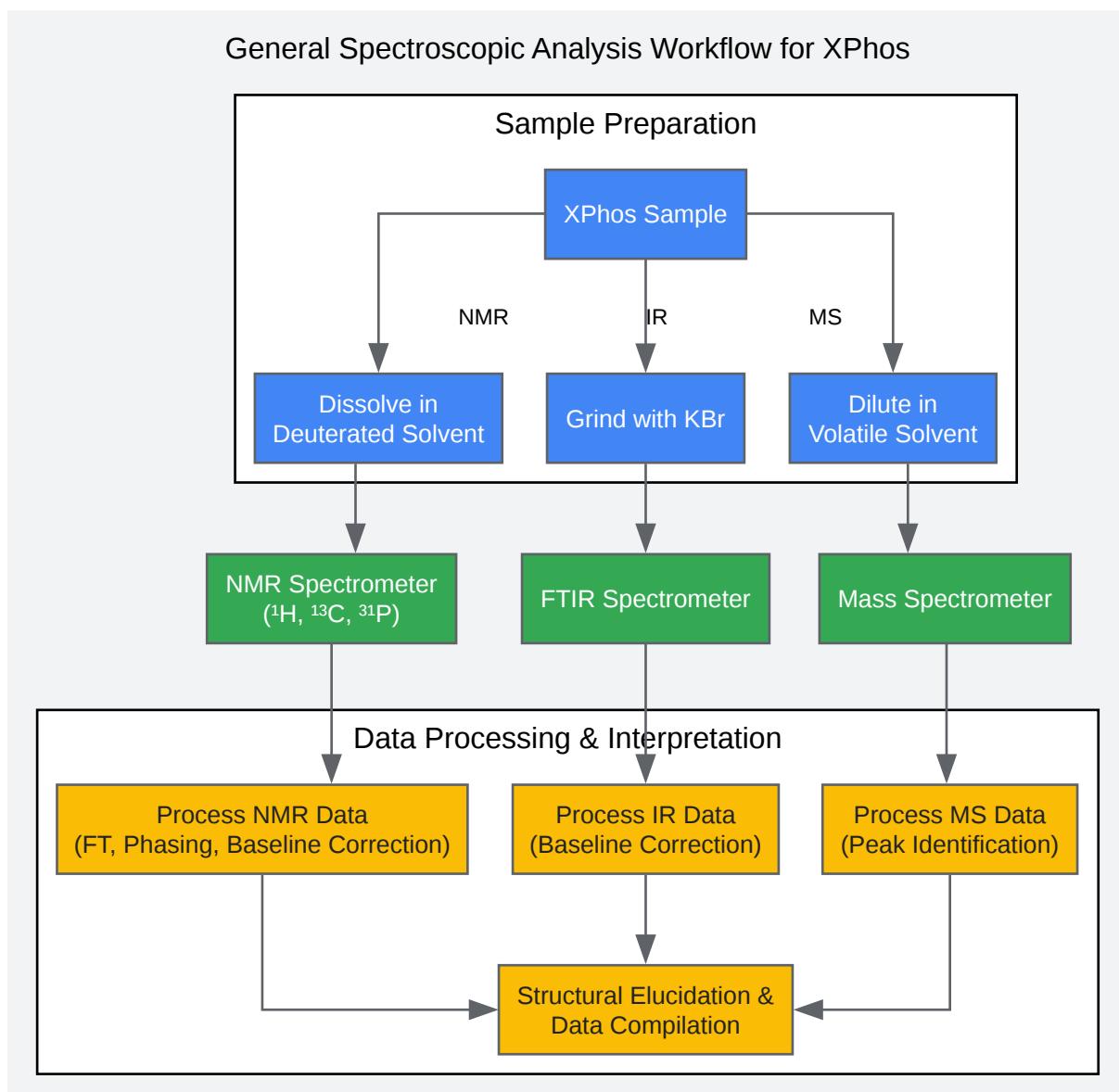
Instrumentation and Parameters (Electron Ionization - EI):

- Ionization Source: Electron Ionization (EI)

- Electron Energy: 70 eV
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Analyzer: Quadrupole or Time-of-Flight (TOF)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of XPhos.



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General workflow for spectroscopic analysis.

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